Methyl 2-(4-chlorobutanoylamino)benzoate
Description
Methyl 2-(4-chlorobutanoylamino)benzoate is a benzoate ester derivative featuring a 4-chlorobutanoylamino substituent at the 2-position of the benzene ring. Structurally, it combines a methyl ester group with an amide-linked chlorinated aliphatic chain, distinguishing it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate). This substitution pattern likely influences its physicochemical properties, such as solubility, lipophilicity, and reactivity, compared to unsubstituted or minimally substituted benzoates.
Properties
IUPAC Name |
methyl 2-(4-chlorobutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)9-5-2-3-6-10(9)14-11(15)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOMPVBUHRCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobutanoylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobutanoylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutanoylamino group can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is 2-(4-chlorobutanoylamino)benzoic acid.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Methyl 2-(4-chlorobutanoylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other macromolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-chlorobutanoylamino group, which differentiates it from the following analogues:
Key Observations :
- Reactivity : The amide linkage may confer stability against hydrolysis relative to ester-only derivatives (e.g., methyl benzoate) .
- Biological Activity : Chlorinated aliphatic chains (as in the target compound) are associated with pesticidal activity in sulfonylurea derivatives , suggesting possible agrochemical applications.
Analytical Characterization
- 1H NMR : Expected signals include a singlet for the methyl ester (~3.8 ppm) and amide NH (~10 ppm).
- HRMS: Molecular ion peak consistent with C₁₂H₁₄ClNO₃ (exact mass: 279.0666).
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